molecular formula C29H30N2O2S B2595272 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone CAS No. 339277-31-5

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone

Cat. No. B2595272
CAS RN: 339277-31-5
M. Wt: 470.63
InChI Key: APADDLPLJWKTSV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives have demonstrated promising antibacterial and antimycobacterial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacterial and mycobacterial strains. For instance, compounds 1a and 1b (Figure 1) exhibited good antimicrobial potential . Further studies could explore their mechanism of action and optimize their activity.

Antioxidant Activity

Imidazole derivatives have been investigated for their antioxidant properties. Researchers have evaluated their ability to scavenge reactive oxygen species (ROS) using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay. The compound’s antioxidant potential can contribute to its therapeutic applications .

Interaction with Human Lactate Dehydrogenase (LDHA)

In silico studies have explored the binding modes of imidazole derivatives with various protein targets. For instance, the imidazole derivative was screened against human lactate dehydrogenase (LDHA). Understanding the interaction between the compound and LDHA could provide insights into its potential as a therapeutic agent .

Drug Development

Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing a 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), metronidazole (bactericidal), and ornidazole (antiprotozoal and antibacterial). Researchers continue to explore novel imidazole-based compounds for various therapeutic indications .

Other Biological Activities

Imidazole derivatives have also shown anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antifungal, and ulcerogenic activities. These diverse properties make imidazole an attractive scaffold for drug design and development .

Mechanism of Action

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the broad range of chemical and biological properties of imidazole, it continues to be a focus of research for the development of novel drugs .

properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h5-19H,1,20-21H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APADDLPLJWKTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC=C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone

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